2-Amino-N-isobutyl-3-methylbutanamide hydrochloride
CAS No.: 1236255-08-5
Cat. No.: VC2088060
Molecular Formula: C9H21ClN2O
Molecular Weight: 208.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236255-08-5 |
|---|---|
| Molecular Formula | C9H21ClN2O |
| Molecular Weight | 208.73 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-(2-methylpropyl)butanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O.ClH/c1-6(2)5-11-9(12)8(10)7(3)4;/h6-8H,5,10H2,1-4H3,(H,11,12);1H |
| Standard InChI Key | ZVMPQCWMFHGYEI-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C(C(C)C)N.Cl |
| Canonical SMILES | CC(C)CNC(=O)C(C(C)C)N.Cl |
Introduction
Basic Identification and Structure
2-Amino-N-isobutyl-3-methylbutanamide hydrochloride is a hydrochloride salt with a molecular formula of C9H21ClN2O and a molecular weight of 208.73 g/mol . The compound is characterized by its amino and amide functional groups, which are critical determinants of its chemical behavior and biological activity. The SMILES notation for the compound is CC(C)C(N)C(NCC(C)C)=O.[H]Cl, which represents its structural arrangement in a linear format .
Structural Characteristics
The core structure of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride consists of a valine backbone with an isobutylamine group attached via an amide bond. This structure creates a unique spatial arrangement that influences its chemical reactivity and potential biological interactions. The parent compound, 2-amino-3-methyl-N-(2-methylpropyl)butanamide (CID 19602466), forms a hydrochloride salt that enhances certain properties such as solubility in polar solvents . The presence of the amino group at the alpha carbon position is a key structural feature that differentiates this compound from other related amides.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature, including:
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2-Amino-N-isobutyl-3-methylbutanamide hydrochloride
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2-amino-3-methyl-N-(2-methylpropyl)butanamide hydrochloride
These alternative names reflect different systematic naming conventions but refer to the same chemical entity. For research and cataloging purposes, the compound is associated with the MDL number MFCD13562472 .
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride determine its behavior in various environments and its potential for applications in research and development.
Physical Properties
The physical properties of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride are summarized in Table 1, which compiles data from various sources to provide a comprehensive overview:
These physical properties are critical for handling the compound in laboratory settings and for formulation considerations in potential applications.
Chemical Properties
The chemical behavior of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride is largely governed by its functional groups. The primary amine group (-NH2) at the alpha position makes it susceptible to various chemical transformations, while the amide linkage (-CONH-) contributes to its stability under certain conditions. The hydrochloride salt formation affects its acid-base properties, typically making it more stable and water-soluble compared to its free base form.
The compound can participate in various chemical reactions including:
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Oxidation reactions, particularly at the amine group
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Reduction reactions
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Substitution reactions, primarily at the amine position
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Acid-base reactions due to the salt form
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Complexation with transition metals via the amine and amide groups
These chemical properties make it versatile for potential modifications and derivatizations in synthetic chemistry applications.
Synthesis and Preparation
The synthesis of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride typically involves reaction pathways that form the amide bond between the appropriate amino acid derivative and the isobutylamine component.
Conventional Synthesis Methods
The conventional synthesis of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride commonly proceeds through the reaction of 2-amino-3-methylbutanoic acid (valine) with isobutylamine under controlled conditions. This reaction is typically conducted in the presence of a suitable solvent such as ethanol or methanol, and often requires a catalyst or coupling agent to facilitate the amide bond formation.
The general synthetic pathway involves:
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Activation of the carboxylic acid group of valine
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Nucleophilic attack by isobutylamine to form the amide bond
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Salt formation through the addition of hydrochloric acid
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Purification of the final product
Throughout this process, careful control of reaction conditions is essential to prevent side reactions and ensure high yield and purity of the final product.
Modern Synthesis Approaches
Recent developments in synthetic methodology have introduced more efficient approaches to amide bond formation. The direct amidation of unprotected α-amino acids using boron-based reagents, such as B(OCH2CF3)3, presents a promising alternative synthesis method that may be applicable to this compound . This approach can potentially eliminate the need for protecting groups and reduce the number of synthetic steps, leading to more efficient production processes.
Chemical Reactions and Transformations
2-Amino-N-isobutyl-3-methylbutanamide hydrochloride can undergo various chemical transformations, which are important for understanding its reactivity and potential for modification in different applications.
Reactivity Profile
The reactivity of this compound is characterized by:
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Nucleophilic reactions: The primary amine group can act as a nucleophile in various reactions, including alkylation, acylation, and condensation reactions.
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Acid-base interactions: As a hydrochloride salt, it can participate in acid-base equilibria, potentially releasing the free base form in alkaline conditions.
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Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, although this generally requires harsh conditions due to the inherent stability of amide bonds.
These reactions form the basis for potential modifications of the compound in the development of derivatives with altered properties or enhanced biological activities.
Stability Considerations
The stability of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride under various conditions is an important consideration for its handling, storage, and application. The compound generally exhibits good stability under normal storage conditions, but may be susceptible to degradation under extreme pH conditions, high temperatures, or in the presence of strong oxidizing or reducing agents.
Recommended storage conditions typically include storage in a cool, dry place, protected from light, and in tightly closed containers to prevent moisture absorption, which could potentially lead to hydrolysis of the amide bond over extended periods.
Biological Activity and Applications
The biological activity of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride involves its interactions with specific molecular targets, which can lead to various biological effects with potential applications in pharmaceutical research.
Mechanism of Action
The biological activity of this compound is believed to involve:
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Enzyme inhibition: The compound may interact with specific enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
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Receptor modulation: Its structural features may enable interactions with certain cellular receptors, modulating their function and downstream signaling pathways.
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Metabolic effects: As a derivative of the amino acid valine, it may potentially interfere with metabolic pathways involving amino acids.
These mechanisms form the basis for the compound's potential biological effects and pharmaceutical applications.
Research Applications
2-Amino-N-isobutyl-3-methylbutanamide hydrochloride has been investigated primarily for research purposes, with potential applications in various fields:
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Pharmaceutical research: The compound is often utilized in studies exploring new drug candidates and their structure-activity relationships .
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Medicinal chemistry: Its unique structural features make it valuable for studies investigating the effects of specific functional groups on biological activity.
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Pharmacological studies: The compound may serve as a tool for investigating certain biochemical pathways and mechanisms.
The current research applications are primarily focused on its use as a chemical tool or intermediate rather than as a therapeutic agent itself, although further research may uncover specific therapeutic applications.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 2 provides a comparison between 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride and structurally similar compounds:
This comparison highlights how subtle structural modifications can lead to compounds with potentially different physical, chemical, and biological properties, which may be exploited in structure-activity relationship studies.
Functional Differences
The functional differences between these structural analogs primarily relate to:
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Lipophilicity: The isobutyl group in 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride confers greater lipophilicity compared to analogs with smaller alkyl groups, potentially affecting membrane permeability and biodistribution.
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Steric effects: The bulkier isobutyl group may influence the compound's ability to interact with specific molecular targets due to steric considerations.
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Hydrogen bonding capacity: Analogs containing additional functional groups, such as hydroxyl groups, have different hydrogen bonding properties that may affect solubility and molecular interactions .
These functional differences can significantly impact the compounds' behavior in biological systems and their potential applications in research and development.
Research and Development Status
2-Amino-N-isobutyl-3-methylbutanamide hydrochloride is primarily used in research settings, with ongoing investigations into its properties and potential applications.
Current Research Focus
Current research involving this compound appears to focus on:
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Synthetic methodology: Development of more efficient synthesis methods, such as direct amidation approaches .
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Structure-activity relationship studies: Investigation of how structural modifications affect biological activity and physicochemical properties.
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Potential as a chemical building block: Exploration of its utility in the synthesis of more complex molecules with specific functionalities.
These research directions reflect the compound's current status primarily as a research tool rather than as a development candidate for specific applications.
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